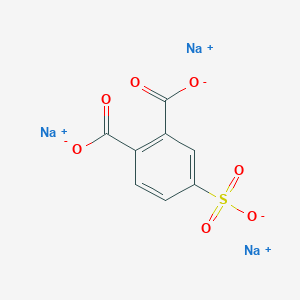
4-スルホフタル酸トリナトリウム塩
概要
説明
4-Sulfophthalic acid trisodium salt is an organic compound with the chemical formula C8H3Na3O7S. It is a trisodium salt of 4-sulfophthalic acid, characterized by the presence of a sulfonic acid group and two carboxylate groups. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .
科学的研究の応用
4-Sulfophthalic acid trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is explored for its potential use in drug development and photodynamic therapy for cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
Target of Action
It has been used as an intermediate in the synthesis of al (iii) phthalocyanine chloride tetrasulfonic acid , a class of mammalian cell photosensitizer which may be useful in photodynamic therapy for cancer .
Biochemical Pathways
It’s known that it has been used in the preparative separation of 3- and 4-sulfophthalic acid from a mixture by high-speed counter-current chromatography
Action Environment
It’s known that the compound is relatively stable under normal conditions .
準備方法
4-Sulfophthalic acid trisodium salt is typically synthesized through the reaction of 4-sulfophthalic acid with sodium hydroxide. The process involves dissolving 4-sulfophthalic acid in water and then adding sodium hydroxide to the solution. The mixture is then filtered and crystallized to obtain the trisodium salt . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .
化学反応の分析
4-Sulfophthalic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Complexation: It can form complexes with metal ions, which is useful in various applications
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
4-Sulfophthalic acid trisodium salt can be compared with other similar compounds, such as:
- 5-Sulfoisophthalic acid sodium salt
- Dimethyl 5-sulfoisophthalate sodium salt
- Copper phthalocyanine-3,4′,4″,4″′-tetrasulfonic acid tetrasodium salt
- Sulfosuccinic acid solution
These compounds share similar functional groups but differ in their specific chemical structures and properties. 4-Sulfophthalic acid trisodium salt is unique due to its specific arrangement of sulfonic and carboxylate groups, which confer distinct reactivity and applications .
特性
IUPAC Name |
trisodium;4-sulfonatophthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.3Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFDIIDATFUMQH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Na3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546731 | |
| Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3325-08-4 | |
| Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















